molecular formula C13H10F3NO2S B1301794 Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate CAS No. 175204-88-3

Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate

Cat. No. B1301794
M. Wt: 301.29 g/mol
InChI Key: SCZAGGBIOXLKPW-UHFFFAOYSA-N
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Description

Thiazole derivatives are a significant class of compounds in heterocyclic chemistry, particularly due to their wide range of applications in medicinal chemistry. Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate is a compound that belongs to this class and is structurally characterized by the presence of a thiazole ring, a trifluoromethyl group, and an ethyl ester moiety. These compounds have been synthesized and studied for various biological activities, including antitumor, antimicrobial, antioxidant, and potential antiviral properties .

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions, alkylation, and condensation steps. For instance, ethyl 2-(2-arylidenehydrazinyl)thiazole-4-carboxylates were synthesized from thiosemicarbazones, which were cyclized with ethyl bromopyruvate . Similarly, ethyl 2-substituted-aminothiazole-4-carboxylate analogs were prepared and showed potential anticancer activity . The synthesis of these compounds is corroborated by various spectro-analytical techniques, including UV, FT-IR, NMR, and HR-MS .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using X-ray crystallography, which provides detailed information about the crystal system, space group, and intermolecular interactions . Density functional theory (DFT) calculations, including frontier molecular orbitals (HOMO-LUMO) analysis and molecular electrostatic potential (MEP) maps, are also employed to understand the electronic structure and properties of these compounds .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including regioselective dipolar cycloadditions, which are influenced by the substitution pattern on the dipolarophile . The reactivity of these compounds can be further explored through their interactions with different reagents, leading to the formation of a diverse array of products with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the trifluoromethyl group can significantly affect these properties. Theoretical studies using DFT methods provide insights into the electronic structure, which is crucial for understanding the reactivity and interaction of these molecules with biological targets .

Scientific Research Applications

Synthesis and Chemical Applications

  • Precursor for Analog Synthesis : Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a closely related compound, is used as a precursor for synthesizing ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. This process involves Michael-like addition of secondary amines and further isolation by solvent removal and acid/base extraction (Boy & Guernon, 2005).

  • Formation of Thiazole Compounds with Antimicrobial Properties : Another variation, ethyl-2-(4'-hydroxyphenyl)-4-(trifluromethyl) thiazole-5-carboxylate, is used in synthesizing novel thiazole compounds containing an ether structure. These compounds exhibit fungicidal activities, especially against Gibberella saubinetii and Pellicularia sasakii (Qiu, 2015).

Synthesis of Anti-Proliferative Compounds

  • Anticancer Activity : Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a related derivative, has been used in synthesizing compounds with potential anticancer activity. These compounds, when tested against breast cancer cells MCF7, showed significant antiproliferative activity (Sonar et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2S/c1-2-19-12(18)10-7-20-11(17-10)8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZAGGBIOXLKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701154411
Record name 4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)phenyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate

CAS RN

175204-88-3
Record name 4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)phenyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)phenyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(trifluoromethyl)thiobenzamide (5.24 g) in ethanol (50 ml) was added 90% ethyl bromopyruvate (5.53 g), and stirred at 80° C. for 2.5 hours. After completion of the reaction, the solvent was evaporated, and water was added thereto. The insoluble matter was collected by filtration, and then dried to give the titled compound (7.56 g) as a white solid.
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Wang, Z Li, Y Huang, C Tang, X Wu, J Xu, H Yao - Tetrahedron, 2011 - Elsevier
A mild copper(II)-catalyzed oxidation of 4-carboxythiazolines and 4-carboxyoxazolines to 4-carboxythiazoles and 4-carboxyoxazoles has been developed. Various substrates with alkyl …
Number of citations: 34 www.sciencedirect.com

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